

A Comparative Analysis of the Crystal Structures of Halolactic Acids

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxypropanoic acid

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A detailed examination of the crystal structures of **3-chloro-2-hydroxypropanoic acid**, 3-bromo-2-hydroxypropanoic acid, and 2-hydroxy-3-iodopropanoic acid reveals key structural similarities and differences driven by the identity of the halogen atom. This guide provides a comparative overview of their crystallographic data, a detailed experimental protocol for their structural determination, and a visual representation of their structural relationships.

This comparative study is of significant interest to researchers, scientists, and drug development professionals working in the fields of crystallography, medicinal chemistry, and materials science. Understanding the subtle yet impactful variations in crystal packing and intermolecular interactions as a function of halogen substitution is crucial for the rational design of crystalline materials with desired physicochemical properties.

Quantitative Crystallographic Data

The crystal structures of **3-chloro-2-hydroxypropanoic acid**, 3-bromo-2-hydroxypropanoic acid, and 2-hydroxy-3-iodopropanoic acid have been determined by single-crystal X-ray diffraction. A key finding is that the chloro- and bromo- derivatives are isostructural, each containing two molecules in the asymmetric unit ($Z' = 2$). In contrast, the iodo- derivative presents a unique crystal structure with only one molecule in the asymmetric unit ($Z' = 1$). The detailed crystallographic data are summarized in the table below.

Parameter	3-Chloro-2-hydroxypropanoic Acid	3-Bromo-2-hydroxypropanoic Acid	2-Hydroxy-3-iodopropanoic Acid
CCDC Deposition No.	1476883	1476884	1476885
Chemical Formula	C ₃ H ₅ ClO ₃	C ₃ H ₅ BrO ₃	C ₃ H ₅ IO ₃
Formula Weight	124.52	168.98	215.97
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	10.330(3)	10.492(2)	8.635(3)
b (Å)	9.985(3)	10.031(2)	5.201(2)
c (Å)	9.205(3)	9.458(2)	12.336(5)
α (°)	90	90	90
β (°)	99.13(3)	98.41(2)	108.83(4)
γ (°)	90	90	90
Volume (Å ³)	937.1(5)	984.3(4)	524.7(4)
Z	8	8	4
Z'	2	2	1
Calculated Density (g/cm ³)	1.765	2.279	2.731

Experimental Protocols

The determination of the crystal structures of the halolactic acids involved the following key experimental procedures:

Crystal Growth

Single crystals of the halolactic acids suitable for X-ray diffraction were grown by slow evaporation from a saturated solution in an appropriate organic solvent. The choice of solvent

and the rate of evaporation were critical factors in obtaining high-quality single crystals.

X-ray Data Collection

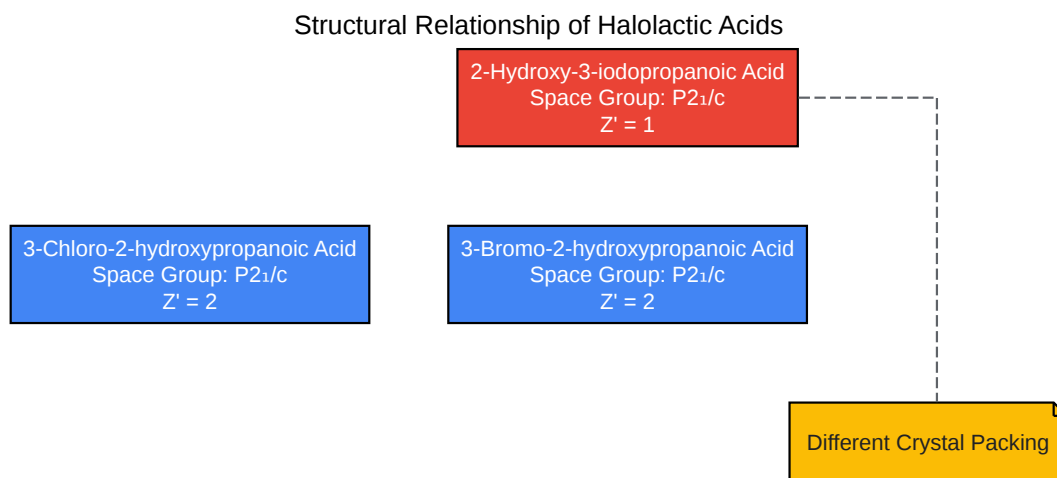
X-ray diffraction data were collected on a Bruker APEX-II CCD area detector diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The crystals were mounted on a glass fiber and maintained at a constant temperature, typically 100(2) K, during data collection to minimize thermal vibrations. A series of ω and ϕ scans were performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for integration of the diffraction spots and SADABS for absorption correction. The crystal structures were solved by direct methods using the SHELXS software and refined by full-matrix least-squares on F^2 using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to oxygen were located from the difference Fourier map and their positions were refined freely.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between the three halolactic acids, highlighting the isostructural nature of the chloro- and bromo- derivatives and the unique structure of the iodo- derivative.



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Structural relationship of the three halolactic acids.

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